钍灵

描述

Thorin is a naturally occurring amino acid that has been used for centuries in traditional Chinese medicine. It has been studied for its potential health benefits, including its ability to reduce inflammation, improve cognitive function, and enhance the immune system. Thorin has also been studied in laboratory experiments as an alternative to traditional pharmaceuticals. In

科学研究应用

1. 色谱指示剂和分析钍灵已被研究作为各种钡盐的色谱指示剂的应用。它可用于柱层色谱、纸层色谱和薄层色谱,特别是用于纸层色谱中可转化为钡盐的碳水化合物化合物的定量分析 (Pasika 和 West,1971 年)。

2. 钍的分光光度测定钍灵被广泛用作钍的分光光度测定试剂,研究重点是钍灵与钍之间的反应,并检查所涉及配合物的性质 (Byrd 和 Banks,1953 年)。

3. 铟的发色剂钍灵已被提议作为铟的发色剂,确定了显色条件的最佳值,并描述了一种灵敏且精确的吸光光度法 (Mottola,1964 年)。

4. 钍的增强分光光度法一种更灵敏的分光光度法,在高氯酸中使用十六烷基氯化吡啶存在下钍灵作为显色剂,已被用于测定钍。该方法显示出显着的红移、增强的测定范围和来自其他物质的减少干扰 (Khan 等人,2014 年)。

5. 铍-钍灵配合物的分光光度研究铍和纯化的钍灵在 pH 12 下形成 1:1 配合物已被分光光度法研究。这项研究在各种合金中测定铍中具有应用 (Athavale 等人,1961 年)。

6. 从放射性废液中吸附钍灵活性炭已用于从放射性废液中吸附钍灵。这项研究显示了活性炭在各种条件下吸附钍灵的有效性,并且对环境净化具有重要意义 (Ahmed 等人,2017 年)。

7. 钍测定的光学化学传感器已描述了一种选择性方法,使用固定在三乙酰纤维素聚合物上的钍灵光学传感器测定钍 (IV)。该传感器适用于各种样品中的钍测定,并表现出良好的选择性 (Rastegarzadeh 等人,2010 年)。

8. 铍的痕量测量已经开发出一种灵敏的电化学溶出程序,用于铍的超痕量测量,包括铍-钍灵络合物吸附到固定汞电极上。该方法在环境监测和分析中具有重要意义 (Wang 和 Tian,1992 年)。

9. 院前输血计划虽然与钍灵没有直接关系,但创伤和止血氧合研究 (THOR) 网络为改善创伤相关出血性休克患者的预后做出了重大贡献。该网络通过其年度会议促进了输血、血液储存、军事医学和创伤外科领域的思想和经验交流 (Zielinski 等人,2017 年)。

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Thorin involves the condensation of 2,4-dihydroxybenzaldehyde with 4-aminophenol followed by oxidation to form the final product.", "Starting Materials": [ "2,4-dihydroxybenzaldehyde", "4-aminophenol", "Sodium acetate", "Acetic anhydride", "Hydrogen peroxide", "Sulfuric acid" ], "Reaction": [ "Step 1: Dissolve 2,4-dihydroxybenzaldehyde and 4-aminophenol in ethanol.", "Step 2: Add sodium acetate and acetic anhydride to the solution and heat to reflux for 2 hours.", "Step 3: Cool the reaction mixture and filter the precipitate.", "Step 4: Dissolve the precipitate in hot water and add hydrogen peroxide and sulfuric acid.", "Step 5: Heat the mixture to reflux for 2 hours.", "Step 6: Cool the reaction mixture and filter the precipitate.", "Step 7: Recrystallize the product from hot water to obtain Thorin." ] } | |

CAS 编号 |

3688-92-4 |

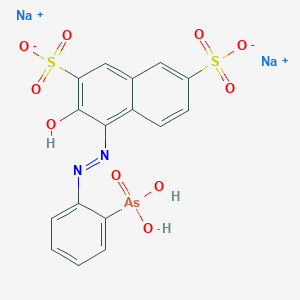

分子式 |

C16H13AsN2NaO10S2 |

分子量 |

555.3 g/mol |

IUPAC 名称 |

disodium;4-[(2-arsonophenyl)diazenyl]-3-hydroxynaphthalene-2,7-disulfonate |

InChI |

InChI=1S/C16H13AsN2O10S2.Na/c20-16-14(31(27,28)29)8-9-7-10(30(24,25)26)5-6-11(9)15(16)19-18-13-4-2-1-3-12(13)17(21,22)23;/h1-8,20H,(H2,21,22,23)(H,24,25,26)(H,27,28,29); |

InChI 键 |

BQHMQMBPKTURCE-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)N=NC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)[O-])S(=O)(=O)[O-])[As](=O)(O)O.[Na+].[Na+] |

规范 SMILES |

C1=CC=C(C(=C1)N=NC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)O)S(=O)(=O)O)[As](=O)(O)O.[Na] |

其他 CAS 编号 |

3688-92-4 |

Pictograms |

Acute Toxic; Environmental Hazard |

相关CAS编号 |

53669-45-7 |

同义词 |

thorin thoron (reagent) |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Thorin interact with proteins?

A1: In acidic solutions, Thorin forms supramolecular complexes with proteins. [, ] This interaction occurs without significant changes to Thorin's electrochemical properties, suggesting the complex itself is electrochemically inactive. []

Q2: What is the binding affinity of Thorin to proteins?

A2: Studies using Human Serum Albumin (HSA) revealed a binding constant of 1.15 × 109 and a binding ratio of 2:3 (Thorin:HSA). [] The association constant for Thorin-BSA was found to be 5.26 × 105 L/mol, with a maximum binding number of 7. []

Q3: Can you provide the molecular formula and weight of Thorin?

A3: While the provided abstracts don't explicitly state the molecular formula and weight of Thorin, its full chemical name is 2-(2-hydroxy-3,6-disulfo-1-naphthyl)-azo-phenylarsenic acid sodium salt. Researchers can use this information to calculate the molecular formula and weight.

Q4: What are the spectroscopic properties of Thorin?

A4: In solution, the Thorin-protein complex exhibits strong Rayleigh light scattering (RLS). [] This property forms the basis for protein quantification methods. Additionally, the UV-Vis spectrum of the Thorin-Aluminum complex shows maximum absorbance at 526 nm. [, ]

Q5: How does pH affect Thorin's interaction with proteins?

A5: Thorin's interaction with proteins is highly pH-dependent. Studies show optimal binding and complex formation in acidic solutions, specifically around pH 3.0. [, ]

Q6: What are the primary applications of Thorin in analytical chemistry?

A7: Thorin is primarily used as a chromogenic reagent for the spectrophotometric determination of various analytes, including proteins [, ], aluminum [, ], and iodine. []

Q7: Can you elaborate on the use of Thorin in protein determination?

A8: Thorin binds to proteins in acidic solutions, leading to the formation of large aggregates. [] These aggregates scatter light strongly, and the intensity of scattered light is directly proportional to the protein concentration. This property is exploited in enhanced Rayleigh light scattering spectroscopy for protein quantification. []

Q8: Are there any electrochemical applications of Thorin?

A9: Yes, Thorin's electrochemical behavior has been studied, particularly its reduction on a mercury electrode. [, ] The decrease in Thorin's reduction peak current upon binding with analytes like chitosan allows for their electrochemical determination using techniques like linear sweep voltammetry. []

Q9: Has Thorin been used in environmental analysis?

A10: While the provided abstracts primarily focus on biochemical and analytical applications of Thorin, its ability to detect and quantify analytes like aluminum [, ] could potentially extend to environmental analysis, for example, in monitoring aluminum levels in water samples.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] propanoate](/img/structure/B213094.png)